Pinobanksin
Overview
Description
Pinobanksin is a flavonoid compound that has been identified as a significant constituent of propolis, a resinous substance produced by honeybees. It has been found in various studies to possess a range of biological activities, including anti-proliferative, antiangiogenic, and neuroprotective effects. Propolis, and by extension pinobanksin, is derived from the selective collection of exudates and bud secretions from several plants by bees .
Synthesis Analysis of Pinobanksin
The synthesis of pinobanksin and its derivatives has been explored through the isolation from natural sources such as Sonoran propolis. High-Performance Liquid Chromatography (HPLC), coupled with Photo-Diode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS), followed by preparative isolation and Nuclear Magnetic Resonance (NMR) spectroscopy, has been used to characterize and isolate pinobanksin and its ester derivatives .
Molecular Structure Analysis of Pinobanksin
Pinobanksin's molecular structure has been elucidated through spectroscopic methods, including NMR. The compound exists in various forms, including its ester derivatives, which have been identified for the first time in propolis samples. These derivatives include pinobanksin-3-O-propanoate, pinobanksin-3-O-butyrate, and pinobanksin-3-O-pentanoate .
Chemical Reactions Analysis of Pinobanksin
The chemical reactivity of pinobanksin has been studied in the context of its biological activities. It has been shown to induce apoptosis in cancer cells through the activation of caspases signaling pathways and modulation of mitochondrial membrane potential. Additionally, pinobanksin has been found to inhibit angiogenesis through the inactivation of the Raf/MEK/ERK pathway and activation of apoptotic signaling .
Physical and Chemical Properties Analysis of Pinobanksin
While the specific physical and chemical properties of pinobanksin are not detailed in the provided papers, its biological properties suggest it is a compound with significant therapeutic potential. It has been shown to improve cognitive function and reduce oxidative stress in rats with vascular dementia, suggesting its ability to cross the blood-brain barrier and exert neuroprotective effects. Moreover, pinobanksin has been found to inhibit the proliferation of SH-SY5Y cells, indicating its potential in the treatment of neurodegenerative diseases . Additionally, pinobanksin-3-cinnamate has been reported to ameliorate photoreceptor degeneration in a mouse model of retinitis pigmentosa, further highlighting its antioxidative and neuroprotective activities .
Scientific Research Applications
Antioxidant Properties
Pinobanksin, found in propolis, demonstrates significant antioxidant properties. A study analyzing Beijing propolis revealed that pinobanksin, along with other phenolic compounds, contributes to the antioxidant characteristics of propolis extracts. These findings suggest the potential of pinobanksin in natural antioxidant applications (Sun et al., 2015).
Effects on Antioxidant Activity
The antioxidant activity of pinobanksin and its ester derivatives has been studied using density functional theory (DFT) calculations. The research indicates that the hydrogen atom transfer (HAT) mechanism is most favorable in certain solvents, highlighting the significance of pinobanksin's structure and environment in its antioxidant efficacy (Zheng et al., 2018).
Apoptotic Induction in Cancer Cells
Pinobanksin demonstrates potential in cancer treatment through apoptotic induction. A study on B-cell lymphoma cancer cells showed that pinobanksin, along with its ester derivatives, induced apoptosis, suggesting its possible role in cancer therapy (Alday et al., 2015).
Anti-Inflammatory and Radical Scavenging Properties
Research on Chinese propolis samples, containing pinobanksin, showed significant anti-inflammatory effects and varied radical scavenging capacities. This study underlines the potential use of pinobanksin in developing anti-inflammatory treatments (Shi et al., 2012).
Antiangiogenic Effects
A study on the antiangiogenic potential of pinobanksin found that it induces apoptosis in human umbilical vein endothelial cells, mediated through the Raf/MEK/ERK pathway. These findings highlight its potential as an antiangiogenic agent, particularly in conditions where angiogenesis plays a crucial role (Bang & Ahn, 2021).
Antibacterial Properties
Pinobanksin, identified in Eremophila alternifolia, exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. This discovery supports the use of pinobanksin in antibacterial applications, especially against resistant strains (Biva et al., 2016).
Impact on Insulin Resistance
In a study investigating the effects of various compounds from propolis on insulin resistance, pinobanksin was found to be ineffective in ameliorating insulin resistance in HepG2 cells. This suggests that while pinobanksin has several therapeutic applications, its role in insulin resistance management may be limited (Liu et al., 2018).
Neuroprotective and Anti-Oxidative Activities
Pinobanksin-3-cinnamate, a derivative of pinobanksin, has shown potential in protecting against photoreceptor degeneration and improving cognition in animal models. These studies suggest its potential in treating retinal diseases and vascular dementia, where oxidative stress is a factor (Li et al., 2017); (Liu et al., 2015).
DNA Damage Protection
Research has demonstrated that pinobanksin compounds isolated from propolis exhibit an inhibitory effect on DNA single strand breakage, suggesting their potential in protecting DNA from oxidative damage (Han et al., 2010).
Safety And Hazards
Future Directions
Given its multifaceted pharmacological profile, Pinobanksin stands out as a promising scaffold for future drug discovery endeavors . This not only consolidates the current understanding of Pinobanksin’s bioactivities but also underscores its potential as a valuable candidate for advancing therapeutic interventions .
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203287 | |
Record name | Pinobanksin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinobanksin | |
CAS RN |
548-82-3 | |
Record name | Pinobanksin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinobanksin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinobanksin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINOBANKSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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